Cas no 902507-54-4 (3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one structure
902507-54-4 structure
商品名:3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
CAS番号:902507-54-4
MF:C27H25NO4
メガワット:427.4917075634
CID:5493948
PubChem ID:20864645

3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

    • 3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxybenzyl)quinolin-4(1H)-one
    • 902507-54-4
    • 3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
    • F3222-1957
    • AKOS001831206
    • 3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one
    • 3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one
    • インチ: 1S/C27H25NO4/c1-17-9-10-19(13-18(17)2)26(29)23-16-28(15-20-7-5-6-8-25(20)32-4)24-12-11-21(31-3)14-22(24)27(23)30/h5-14,16H,15H2,1-4H3
    • InChIKey: YSGTWBMAVOGFDM-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(C(C2C=CC(C)=C(C)C=2)=O)=CN(CC2C=CC=CC=2OC)C2C=CC(=CC=21)OC

計算された属性

  • せいみつぶんしりょう: 427.17835828g/mol
  • どういたいしつりょう: 427.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 6
  • 複雑さ: 718
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 55.8Ų

3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3222-1957-2mg
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
902507-54-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F3222-1957-10mg
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
902507-54-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F3222-1957-20μmol
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
902507-54-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F3222-1957-75mg
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
902507-54-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F3222-1957-2μmol
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
902507-54-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F3222-1957-40mg
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
902507-54-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F3222-1957-15mg
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
902507-54-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F3222-1957-30mg
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
902507-54-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F3222-1957-25mg
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
902507-54-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F3222-1957-1mg
3-(3,4-dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
902507-54-4 90%+
1mg
$54.0 2023-05-16

3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one 関連文献

3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-oneに関する追加情報

Introduction to 3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 902507-54-4) and Its Emerging Applications in Chemical Biology

The compound 3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one, identified by its CAS number 902507-54-4, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound belongs to the quinoline scaffold, a class of molecules renowned for its broad spectrum of biological activities and pharmaceutical relevance. The structural features of this compound, including its substituted benzoyl and methoxy groups, as well as its complex quinoline core, endow it with unique chemical and biological properties that have garnered significant interest in recent years.

Quinoline derivatives have long been a cornerstone in medicinal chemistry due to their ability to interact with various biological targets. Among these, the 1,4-dihydroquinolin-4-one moiety is particularly noteworthy for its role in drug design. This particular derivative, 3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one, has been the subject of extensive research due to its potential as a pharmacophore in the development of novel therapeutic agents. The presence of multiple substituents such as 3,4-dimethylbenzoyl, 6-methoxy, and 2-methoxyphenylmethyl enhances its binding affinity and specificity towards biological targets, making it a promising candidate for further exploration.

In recent years, there has been a surge in the investigation of quinoline derivatives for their antimicrobial, anti-inflammatory, and anticancer properties. The structural complexity of 3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one allows it to modulate multiple signaling pathways simultaneously. For instance, studies have shown that this compound can inhibit the activity of certain kinases and transcription factors involved in cancer progression. Additionally, its ability to interact with DNA-binding proteins has opened up avenues for exploring its potential in gene therapy and epigenetic modulation.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted benzoylacetonitriles and dimethylformamide under acidic conditions, followed by cyclization to form the quinoline ring system. The introduction of the 6-methoxy and 2-methoxyphenylmethyl groups further complicates the synthesis but also enhances the biological activity of the molecule. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective functionalization at specific positions on the quinoline core.

One of the most compelling aspects of 3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one is its potential application in addressing multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy due to the overexpression of efflux pumps that expel drugs from cells before they can exert their effects. Preliminary studies have demonstrated that this compound can inhibit P-glycoprotein (P-gp), a well-known MDR efflux pump. By blocking P-gp function, it may enhance the efficacy of conventional chemotherapeutic agents and improve patient outcomes.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how it is metabolized and eliminated from the body is crucial for optimizing its therapeutic index. In vitro studies using liver microsomes have revealed that 3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one undergoes biotransformation via cytochrome P450 enzymes. Identifying specific metabolic pathways has allowed researchers to design analogs with improved stability and bioavailability.

Computational modeling has played an increasingly important role in the study of this compound. Molecular docking simulations have been used to predict how it interacts with target proteins such as kinases and transcription factors. These simulations not only provide insights into binding affinities but also help identify key residues involved in drug-receptor interactions. By refining these interactions through structure-based drug design (SBDD), researchers can develop more potent and selective inhibitors.

The development of novel analytical techniques has also contributed to our understanding of this compound's behavior in biological systems. Mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) allows for precise quantification and identification of metabolites formed during drug administration. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the compound's conformational changes upon binding to biological targets.

Preclinical studies have begun to explore the therapeutic potential of 3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one in various disease models. In vitro assays have shown promising results against several cancer cell lines, including those resistant to standard chemotherapies. Animal models have further validated these findings by demonstrating significant tumor growth inhibition without overt toxicity at effective doses.

The future direction of research on this compound lies in translating preclinical successes into clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing it towards regulatory approval and eventual patient use. Regulatory agencies will require comprehensive data on its safety profile, efficacy across diverse patient populations, and optimal dosing regimens before approving it for therapeutic use.

In conclusion,3-(3,4-dimethylbenzoyl)-6-methoxy-1-(2-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one (CAS No. 902507-54-4) represents a structurally complex yet biologically relevant molecule with significant therapeutic potential. Its unique combination of substituents makes it an attractive candidate for further exploration in chemical biology and drug discovery programs aimed at addressing critical unmet medical needs.

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